molecular formula C19H12FN3OS B2431695 2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863589-34-8

2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2431695
CAS No.: 863589-34-8
M. Wt: 349.38
InChI Key: VDTNXXNVWLQJIU-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . It has been found that compounds with a similar thiazolo[5,4-b]pyridine structure exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and survival . The nature of these interactions involves the binding of the compound to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

In terms of cellular effects, 2-Fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effect on PI3K can lead to alterations in these cellular processes, as PI3K is a key player in transmitting signals from cell surface receptors to intracellular pathways .

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . As a PI3K inhibitor, it binds to the enzyme and prevents it from phosphorylating its substrates, thereby disrupting the PI3K/Akt signaling pathway .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may exhibit stability and long-term effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

Given its inhibitory activity against PI3K, it is likely involved in the metabolic pathways regulated by this enzyme .

Preparation Methods

The synthesis of 2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps, starting from commercially available substances. One common synthetic route involves the following steps:

Comparison with Similar Compounds

2-Fluoro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the thiazolo[5,4-b]pyridine core and the presence of a fluorine atom, which contribute to its enhanced biological activity and selectivity.

Properties

IUPAC Name

2-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-15-8-2-1-7-14(15)17(24)22-13-6-3-5-12(11-13)18-23-16-9-4-10-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNXXNVWLQJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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